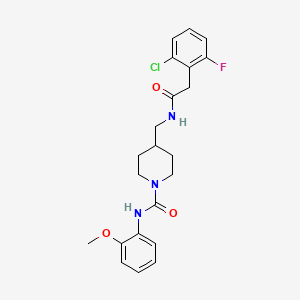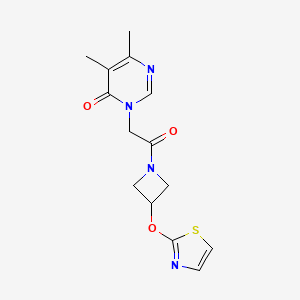
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as DMBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMBC belongs to the class of benzofuran-2-carboxamide derivatives, which have shown promising results in various fields of research, including neuroscience, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
Fluorescent Hosts for Hydrogen-Bonding Interaction Monitoring
Research has shown that compounds with aromatic amide units can exhibit unusual fluorescence due to intramolecular charge-transfer (ICT) processes. These properties allow for the selective detection of certain guests through hydrogen bonding, impacting sensors and molecular recognition studies (Araki et al., 1998).
Carboxylate-Assisted Metal–Organic Frameworks
Carboxylate-assisted ethylamide metal–organic frameworks have been synthesized, showing unique topologies and luminescence properties. These frameworks have potential applications in gas storage, separation technologies, and catalysis (Sun et al., 2012).
Antimicrobial and Anti-Inflammatory Agents
Benzofuran carboxamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds show promise as new bioactive chemical entities for therapeutic applications (Lavanya et al., 2017).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of benzofuran-2-yl quinoline-4-carboxylic acid have been synthesized and tested for in vitro antioxidant and antibacterial activity. This research suggests potential applications in developing new pharmaceuticals and antibacterial agents (Shankerrao et al., 2013).
Cyclometallation of Carbothio and Seleno Amides
The cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides has been explored, leading to the development of compounds with potential applications in catalysis and materials science (Nonoyama et al., 1994).
Eigenschaften
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-5-15-10-12-16(13-11-15)24-22(27)21-20(25-19(26)14-23(2,3)4)17-8-6-7-9-18(17)28-21/h6-13H,5,14H2,1-4H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNYMUTYPFDHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)
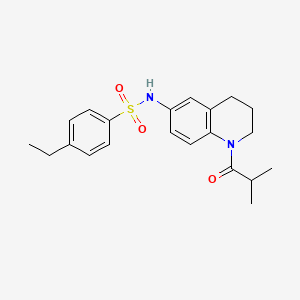

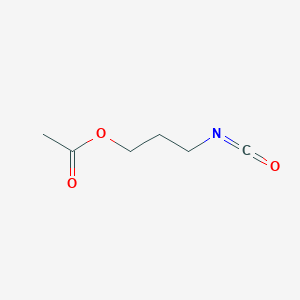
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)
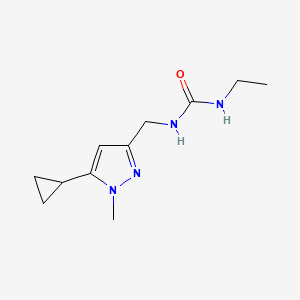
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
